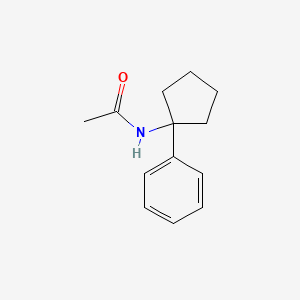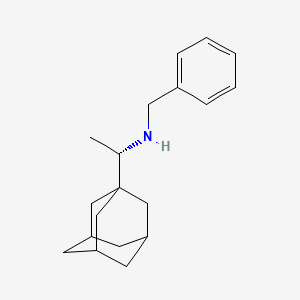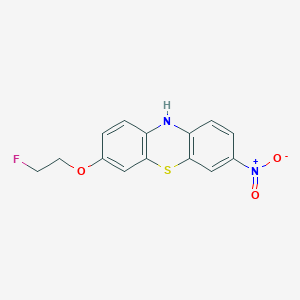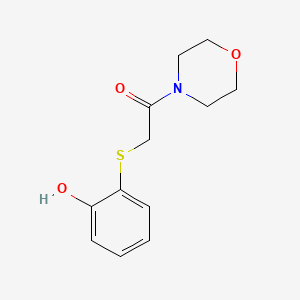
N-(1-phenylcyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylcyclopentyl)acetamide, also known as N-phenylcyclopentylacetamide (commonly referred to as "PCA"), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA is a member of the arylcyclohexylamine class of compounds and is structurally related to phencyclidine (PCP) and ketamine.
作用机制
The mechanism of action of PCA is not fully understood, but it is believed to involve the modulation of glutamate and dopamine neurotransmitter systems. PCA has been shown to inhibit the reuptake of dopamine and to increase the release of glutamate in the prefrontal cortex. This leads to an increase in the activity of excitatory neurons and may contribute to the psychotropic effects of PCA.
Biochemical and Physiological Effects
PCA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine in the prefrontal cortex. PCA has also been shown to increase the release of glutamate in the prefrontal cortex. These effects may contribute to the psychotropic effects of PCA, including altered perception, hallucinations, and dissociation.
实验室实验的优点和局限性
PCA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. PCA has also been shown to have a high affinity for the NMDA receptor and the sigma-1 receptor, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to the use of PCA in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, PCA has been shown to have a high potential for abuse, which may limit its use in certain research settings.
未来方向
There are several future directions for research on PCA. One potential direction is the development of PCA derivatives that have improved pharmacokinetic properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic applications of PCA in the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, research could be conducted to further elucidate the mechanism of action of PCA and its effects on glutamate and dopamine neurotransmitter systems.
Conclusion
In conclusion, N-(1-phenylcyclopentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCA has been shown to have an affinity for the NMDA receptor and the sigma-1 receptor, which makes it a potential candidate for the treatment of neurological disorders. PCA has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of PCA derivatives, investigation of its therapeutic applications, and further elucidation of its mechanism of action.
合成方法
PCA can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylmagnesium bromide, followed by acetylation with acetic anhydride. Another synthesis method involves the reaction of cyclopentanone with phenylhydrazine, followed by acetylation with acetic anhydride. These methods have been optimized to produce high yields and purity of PCA.
科学研究应用
PCA has been used in scientific research for its potential applications as a psychotropic drug. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PCA has also been shown to have an affinity for the sigma-1 receptor, which is involved in regulating cellular signaling pathways. These properties make PCA a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and depression.
属性
IUPAC Name |
N-(1-phenylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXCDPQDUSCZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)


![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)


![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
